Ethyl 7-acetyl-8-oxononanoate
Description
Ethyl 7-acetyl-8-oxononanoate (C${13}$H${22}$O$_4$) is a synthetic ester derivative featuring both acetyl and oxo functional groups. The compound is synthesized via multi-step methodologies, including hydroxylation and acetylation reactions, to establish its stereochemistry and functional group arrangement . Its structural complexity—marked by the acetyl group at position 7 and the oxo group at position 8—confers unique reactivity, making it valuable for constructing cyclic frameworks in terpenoid synthesis .
Properties
Molecular Formula |
C13H22O4 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
ethyl 7-acetyl-8-oxononanoate |
InChI |
InChI=1S/C13H22O4/c1-4-17-13(16)9-7-5-6-8-12(10(2)14)11(3)15/h12H,4-9H2,1-3H3 |
InChI Key |
SDYKVAUCRXDLSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCC(C(=O)C)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 7-acetyl-8-oxononanoate shares structural and functional similarities with several esters and keto-acid derivatives. Below is a systematic comparison:
Table 1: Structural and Functional Comparison
Key Differences and Implications
The phenyl group in Ethyl 2-phenylacetoacetate introduces aromaticity, favoring applications in drug intermediates (e.g., NSAID precursors), whereas the dimethoxyphenyl group in Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate may confer antioxidant or antimicrobial activity .
Molecular Weight and Complexity: Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate (MW 322.39) is the most structurally complex, likely requiring advanced purification techniques compared to simpler analogs like Ethyl 7-oxononanoate (MW 200.27) .
Reactivity and Stability: The cyano group in Ethyl 8-cyano-2-oxooctanoate increases electrophilicity, making it suitable for nucleophilic additions, whereas the acetyl group in this compound participates in aldol condensations .
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